molecular formula C20H20F3NO4S B11650607 Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11650607
M. Wt: 427.4 g/mol
InChI Key: ISOQDZVGKQQRIT-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the phenoxy group, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:

    Formation of the Benzothiophene Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of the Phenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group.

    Incorporation of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of structural features, which contribute to its distinct chemical properties and potential applications. The presence of both the trifluoromethyl group and the benzothiophene core sets it apart from other similar compounds.

Properties

Molecular Formula

C20H20F3NO4S

Molecular Weight

427.4 g/mol

IUPAC Name

ethyl 2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20F3NO4S/c1-2-27-19(26)17-14-8-3-4-9-15(14)29-18(17)24-16(25)11-28-13-7-5-6-12(10-13)20(21,22)23/h5-7,10H,2-4,8-9,11H2,1H3,(H,24,25)

InChI Key

ISOQDZVGKQQRIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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